Tetrapeptide-26
Description
Contextualizing Tetrapeptide-26 within Peptide Biology Research
This compound is a synthetic tetrapeptide, meaning it is composed of four amino acids linked by peptide bonds. Specifically, its sequence is Ser-Pro-Leu-Gln-NH2. inci.guidemedchemexpress.com In the broader context of peptide biology, this compound falls under the category of signaling peptides. These peptides act as messengers that can influence cellular processes. Bioactive peptides are typically composed of 3-20 amino acid residues, and their specific functions are determined by their amino acid composition and sequence. creative-peptides.com
The manufacturing of this compound commonly involves solid-phase peptide synthesis (SPPS). This technique allows for the precise, sequential addition of amino acids to create the desired peptide structure, ensuring high purity and consistency for research and application.
Historical Overview of this compound Discovery and Initial Academic Characterization
The development of this compound is rooted in advancements in molecular biology and an understanding of epigenetics. It was designed as an innovative peptide with specific biological targets. creative-peptides.com Initial research and characterization of this compound are detailed in patent applications, which describe its synthesis and functional properties. These documents identify the inventors and the initial findings related to its effects on gene expression. The peptide is commercially known under the trade name Chronogen®. inci.guide
The primary function identified during its initial characterization is its ability to influence the expression of "clock genes" that regulate circadian rhythms within skin cells. inci.guidecreative-peptides.com This discovery positioned this compound as a molecule of interest for studying the intricate relationship between cellular aging and the body's internal clock.
Scope and Academic Significance of this compound Research
The academic significance of this compound primarily lies in its application as a tool to study and modulate the cellular circadian rhythm, particularly in dermatology and skin science. Research has demonstrated that this compound can boost the expression of key clock genes in keratinocytes. inci.guide
Detailed Research Findings
Academic studies have shown that this compound specifically upregulates the following clock genes:
CLOCK (Circadian Locomotor Output Cycles Kaput)
BMAL1 (Brain and Muscle ARNT-Like 1)
PER1 (Period Homolog 1)
These genes encode proteins that form the core of the molecular clock in cells, regulating a wide array of cellular functions over a 24-hour cycle. inci.guide By enhancing the expression of these genes, this compound helps to maintain the natural rhythm of cellular defense and repair mechanisms. inci.guide For instance, it supports the skin's natural defenses against environmental stressors like UV radiation during the day and enhances DNA repair processes at night. inci.guide
A notable aspect of its mechanism is the enhanced expression of BMAL1, which forms a heterodimer with the CLOCK protein. This complex is a crucial activator of the circadian feedback loop. inci.guide The ability of this compound to modulate these specific genes provides researchers with a chemical tool to investigate the downstream effects of the circadian clock on skin health and aging. Its functions also include antioxidant effects, which are a common characteristic of certain bioactive peptides. creative-peptides.com
The table below summarizes the key genes influenced by this compound and their primary functions in the context of skin biology.
| Gene | Full Name | Function in Skin |
| CLOCK | Circadian Locomotor Output Cycles Kaput | Core component of the molecular clock; forms a heterodimer with BMAL1 to regulate circadian gene expression. |
| BMAL1 | Brain and Muscle ARNT-Like 1 | Core component of the molecular clock; essential for the rhythmic expression of other clock genes. |
| PER1 | Period Homolog 1 | A key negative regulator in the transcription-translation feedback loop of the circadian clock. |
Properties
Molecular Formula |
C19H34N6O6 |
|---|---|
Molecular Weight |
442.6 |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Molecular and Structural Biology of Tetrapeptide 26
Amino Acid Sequence and Primary Structure Analysis
Each amino acid in the sequence contributes distinct properties to the peptide. The N-terminal amino acid is Serine, followed by Proline, Leucine, and a C-terminal Glutamine. The primary structure determines how the peptide folds and interacts with other molecules.
Below is a table detailing the amino acids in Tetrapeptide-26:
| Amino Acid | 3-Letter Code | 1-Letter Code | Position | Key Characteristics |
| Serine | Ser | S | 1 (N-terminus) | A polar, uncharged amino acid with a hydroxyl group. |
| Proline | Pro | P | 2 | A unique cyclic amino acid that introduces conformational rigidity. |
| Leucine | Leu | L | 3 | A nonpolar, aliphatic amino acid. |
| Glutamine | Gln | Q | 4 (C-terminus) | A polar, uncharged amino acid with an amide group. |
Conformational Analysis and Secondary Structure Predictions
The three-dimensional shape of a peptide is critical to its biological function. The secondary structure of peptides, such as α-helices and β-sheets, is determined by the amino acid sequence. bibliotekanauki.pl The presence of Proline in this compound is significant as it is known to be a "helix breaker" and introduces a kink in the peptide backbone, limiting conformational flexibility. acs.org
Theoretical and experimental methods like circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying peptide secondary structures. subr.eduscielo.org.za For instance, CD spectroscopy can distinguish between α-helix, β-sheet, and random coil conformations. subr.edu Studies on other tetrapeptides have shown that they can adopt specific secondary structures, such as γ-turns, which can be influenced by the solvent and other conditions. scielo.org.za The conformational stability of small peptides can be investigated by varying temperature, solvent polarity, and pH. subr.edu
Molecular Design Principles and Synthetic Derivations in Research
This compound is a synthetic peptide, meaning it was designed and created in a laboratory. creative-peptides.com The design of such peptides is often inspired by naturally occurring molecules and guided by the principles of molecular biology and epigenetic science. creative-peptides.comcreative-peptides.com The goal of synthetic peptide design is often to create molecules with specific biological activities. creative-peptides.com
The development of synthetic peptides like this compound involves a deep understanding of structure-activity relationships. creative-peptides.com Researchers in medicinal chemistry and materials science are interested in small cyclic peptides due to their diverse biological properties and unique structures. acs.org The synthesis of tetrapeptides, particularly cyclic ones, can be challenging. acs.org
Research in the field of peptide design often involves creating and screening libraries of peptides to identify sequences with desired functions. acs.org This can involve systematically substituting amino acids at different positions within a peptide template to observe the effect on its activity. acs.org For example, studies have been conducted on tetrapeptide libraries to identify agonists for specific receptors. acs.org The knowledge gained from such research contributes to the rational design of new and more effective peptide-based compounds.
Research Oriented Synthesis and Derivatization of Tetrapeptide 26
Chemical Synthesis Methodologies for Tetrapeptide-26
The chemical synthesis of peptides like this compound can be broadly approached through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPS).
The synthesis is typically performed from the C-terminus to the N-terminus. The process begins by anchoring the C-terminal amino acid (Serine for this compound) to the solid support. beilstein-journals.org The synthesis then proceeds in cycles, with each cycle consisting of two main steps:
Deprotection: The Nα-protecting group of the resin-bound amino acid is removed. The most commonly used protecting groups are the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. nih.govnih.gov
Coupling: The next Nα-protected amino acid in the sequence is activated and coupled to the newly deprotected amino group of the resin-bound peptide. beilstein-journals.org This cycle of deprotection and coupling is repeated until the full this compound sequence (Gln-Leu-Pro-Ser) is assembled.
Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). nih.govnih.gov
Table 1: Key Components and Reagents in a Typical Fmoc-Based SPPS Cycle for this compound
| Component/Step | Description | Common Reagents |
| Solid Support (Resin) | An insoluble polymer to which the first amino acid is attached. The choice of resin depends on the desired C-terminal modification (e.g., acid or amide). | Wang resin, Rink Amide resin |
| Nα-Protecting Group | A temporary group on the amine of the incoming amino acid to prevent self-polymerization. | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Agent | A chemical used to remove the Nα-protecting group from the growing peptide chain on the resin. | 20% Piperidine in Dimethylformamide (DMF) |
| Coupling/Activation Agents | Reagents that activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation. | DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole), HBTU, PyBOP |
| Cleavage Cocktail | A strong acid solution used to cleave the final peptide from the resin and remove side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) |
Solution-phase peptide synthesis (SPS), also known as liquid-phase peptide synthesis (LPPS), represents the classical approach to peptide synthesis. masterorganicchemistry.comnih.gov In this method, amino acids and peptide fragments are coupled together while fully dissolved in a suitable solvent. nih.gov Unlike SPPS, the intermediate products at each step must be isolated and purified before proceeding to the next coupling stage. beilstein-journals.org
While SPPS is often preferred for its ease of automation and speed for research-scale synthesis, SPS offers distinct advantages, particularly for large-scale production. sci-hub.se Key considerations for SPS include:
Purification of Intermediates: The ability to purify intermediate peptide fragments by crystallization can lead to a final product of very high purity. nih.govsci-hub.se
Scalability: SPS is often more amenable to large-scale industrial production, making it economically favorable for manufacturing larger quantities of a peptide. sci-hub.se
Convergent Synthesis: For longer peptides, a "fragment condensation" strategy can be employed, where smaller, protected peptide fragments are synthesized and purified separately before being joined together in solution. nih.gov
However, SPS is generally more time-consuming and labor-intensive due to the requisite purification at each step. nih.gov
Solid-Phase Peptide Synthesis (SPPS) Techniques
Purification and Characterization Techniques for Research-Grade this compound
Following synthesis, the crude peptide product is a mixture containing the desired peptide along with truncated sequences, deletion sequences, and byproducts from the removal of protecting groups. Achieving research-grade purity necessitates rigorous purification and subsequent characterization.
The primary method for purifying peptides like this compound is High-Performance Liquid Chromatography (HPLC) , most commonly in a reverse-phase format (RP-HPLC). sci-hub.sesciopen.com In RP-HPLC, the crude peptide mixture is passed through a column containing a nonpolar stationary phase. The peptides are then eluted by a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like TFA. Peptides are separated based on their hydrophobicity, allowing for the isolation of the full-length, correct this compound.
Once purified, the identity and purity of the peptide are confirmed using a combination of analytical techniques.
Table 2: Standard Purification and Characterization Techniques
| Technique | Purpose | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Separates the target peptide from impurities. The area of the target peak relative to all peaks provides a purity level. |
| Mass Spectrometry (MS) | Identity Confirmation | Measures the mass-to-charge ratio of the peptide, allowing for the verification of its molecular weight. Techniques like Electrospray Ionization (ESI-MS) are common. sciopen.com |
| Amino Acid Analysis (AAA) | Compositional Verification | Confirms the relative ratios of the constituent amino acids (Gln, Leu, Pro, Ser) after complete hydrolysis of the peptide. creative-peptides.com |
Strategies for Tetrapeptide Modification and Analog Generation in Research
The generation of analogs of a parent peptide is a fundamental strategy in medicinal chemistry and molecular biology to investigate structure-activity relationships (SAR), enhance biological activity, or improve stability. For this compound, this involves systematically modifying its structure.
One primary approach is amino acid substitution . This involves replacing one or more of the native amino acids with other proteinogenic or non-proteinogenic amino acids. For example, research on melanocortin tetrapeptides involved creating a library of 26 members by modifying a single amino acid position to study the impact on receptor binding and activity. acs.org A similar strategy could be applied to this compound to probe the role of each residue (Gln, Leu, Pro, Ser) in its biological function.
Other strategies for creating analogs include:
Sequence Rearrangement: The order of the amino acids can be altered to create new peptide isomers. google.com
Terminal Modifications: The N-terminus can be acetylated or the C-terminus can be amidated. These modifications can increase peptide stability by protecting against degradation by exopeptidases.
Incorporation of Unnatural Amino Acids: Introducing amino acids not found in nature can confer unique structural properties or resistance to enzymatic degradation. google.com
Cyclization: Creating a cyclic version of the peptide can lock it into a specific conformation, which may enhance its affinity for a biological target.
These modifications allow researchers to systematically explore how changes in the peptide's size, charge, hydrophobicity, and conformational flexibility affect its activity. mdpi.com
Table 3: Common Strategies for Generating this compound Analogs
| Modification Strategy | Example for this compound (Gln-Leu-Pro-Ser) | Research Purpose |
| Amino Acid Substitution | Replace Leucine with Alanine (Gln-Ala-Pro-Ser) | Determine the importance of the Leu side chain for activity. |
| N-Terminal Acetylation | Ac-Gln-Leu-Pro-Ser | Increase stability and mimic natural proteins. |
| C-Terminal Amidation | Gln-Leu-Pro-Ser-NH₂ | Increase stability and alter charge/solubility. |
| D-Amino Acid Substitution | Gln-Leu-(D-Pro)-Ser | Introduce conformational constraints and increase resistance to proteolysis. |
| Lipidation | Palmitoyl-Gln-Leu-Pro-Ser | Increase membrane permeability and prolong half-life. |
Mechanisms of Action of Tetrapeptide 26 at the Cellular and Molecular Levels
Modulation of Gene Expression by Tetrapeptide-26
This compound has been shown to exert significant influence on the expression of genes that are critical for maintaining cellular homeostasis and responding to environmental stressors. This regulation is particularly evident in skin cells, such as keratinocytes.
A primary mechanism of action for this compound involves the modulation of the core machinery of the circadian clock in keratinocytes. The circadian rhythm is an internal 24-hour cycle that governs a vast array of physiological processes in the skin, including cell proliferation, DNA repair, and defense against environmental aggressors.
Research has demonstrated that this compound, also known by its trade name Chronogen®, can activate the expression of key circadian clock genes:
CLOCK (Circadian Locomotor Output Cycles Kaput): A core transcription factor that forms a heterodimer with BMAL1 to drive the expression of other clock components and clock-controlled genes.
BMAL1 (Brain and Muscle ARNT-Like 1): The essential partner of CLOCK, forming the positive limb of the circadian feedback loop. This compound has been noted to particularly enhance the expression of BMAL1. inci.guide The resulting CLOCK-BMAL1 heterodimer is a master regulator of the circadian rhythm. ulprospector.com
PER1 (Period Circadian Regulator 1): A key component of the negative feedback loop of the circadian clock. The PER1 protein, along with Cryptochrome (CRY) proteins, inhibits the activity of the CLOCK-BMAL1 complex, thus creating a rhythmic cycle of gene expression. ulprospector.comcore.ac.uk
By activating these genes, this compound helps to maintain and enhance the natural circadian rhythm of skin cells. inci.guide This is significant because a well-functioning circadian clock is crucial for orchestrating the skin's daily cycle of protection and repair. During the day, the skin focuses on defense against environmental insults like UV radiation, while at night, it shifts towards regenerative and repair processes. inci.guide
The influence of this compound on circadian clock genes has a direct consequence on the skin's capacity for DNA repair. The expression and activity of many DNA repair enzymes are under circadian control, with their levels typically peaking at night to address the DNA damage accumulated during the day.
While specific DNA repair genes directly targeted by this compound have not been exhaustively detailed in publicly available research, it is understood that by enhancing the expression of core clock genes like BMAL1, this compound supports the skin's natural, time-dependent DNA repair mechanisms. inci.guide The principle behind this is that a robust circadian rhythm, reinforced by this compound, ensures that the cellular machinery for DNA repair is activated at the most opportune time. inci.guide This includes processes that address damage caused by environmental factors such as UV radiation. inci.guidemdpi.com
In a similar vein to its impact on DNA repair, this compound's modulation of circadian rhythms bolsters the skin's cellular defense mechanisms. The skin's ability to defend against oxidative stress and other environmental aggressors is not constant but oscillates in a 24-hour cycle.
By activating the expression of CLOCK, BMAL1, and PER1, this compound helps to fortify these time-dependent defense systems. inci.guide The proteins encoded by these clock genes regulate the expression of a multitude of downstream genes involved in cellular protection. inci.guide This leads to an improved cellular response to daytime environmental challenges, which is particularly beneficial for skin exposed to urban environments. inci.guide The enhanced expression of these defense-related genes contributes to improved keratinocyte survival following exposure to damaging factors. inci.guide
The ability of peptides like this compound to regulate gene expression is a recognized phenomenon in cell biology. Short peptides can influence gene expression through various mechanisms:
Direct DNA Interaction: Some peptides can penetrate the cell nucleus and interact directly with DNA, including the promoter regions of genes, thereby influencing transcription. univr.itnih.gov
Epigenetic Modifications: Peptides can also affect the epigenetic landscape of the cell, such as DNA methylation patterns, which in turn can activate or repress gene expression. univr.itnih.gov
Signaling Pathway Activation: Many bioactive peptides act as signaling molecules, binding to cell surface receptors and initiating intracellular signaling cascades. These cascades often culminate in the activation or inhibition of transcription factors, which then modulate the expression of target genes.
Protein-Protein Interactions: Peptides can interfere with or stabilize protein-protein interactions, including those involving transcription factors and other regulatory proteins, thereby altering gene expression.
The action of this compound on clock genes likely falls within the scope of these principles, acting as a signaling molecule that influences the transcriptional machinery of the cell.
Influence on Genes Related to Cellular Defense Mechanisms
Receptor and Protein Binding Interactions of this compound
The precise molecular targets through which this compound initiates its effects on gene expression are a key area of investigation.
Currently, there is a lack of specific, publicly available scientific studies that have identified and characterized a definitive cell surface or intracellular receptor for this compound. While it is hypothesized that, like many bioactive peptides, this compound may interact with a G-protein coupled receptor (GPCR) or another type of cell surface receptor to initiate its signaling cascade, the identity of such a receptor has not been elucidated. The investigation into the direct binding partners of this compound is an ongoing area of research that will be crucial for a complete understanding of its mechanism of action.
Protein-Protein Interaction Studies
While direct, comprehensive studies mapping the entire interactome of this compound are not extensively detailed in publicly available research, its primary mechanism involves influencing the interaction of core circadian rhythm proteins. This compound, known commercially as Chronogen®, is designed to boost the expression of "clock genes" in skin cells. inci.guidescribd.com This suggests an indirect modulation of protein-protein interactions.
The central circadian mechanism in cells involves a transcription-translation feedback loop. The core proteins CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle ARNT-Like 1) form a heterodimer. inci.guide This complex is fundamental to the circadian rhythm. This compound has been shown to enhance the expression of BMAL1. inci.guide By increasing the available pool of BMAL1, the peptide promotes the formation of the CLOCK-BMAL1 heterodimer, which is a critical protein-protein interaction for regulating cellular schedules. inci.guide
Peptides, in general, can be designed to mimic specific structural motifs, like α-helices or β-sheets, to interfere with or stabilize protein-protein interactions (PPIs). frontiersin.org These interactions are often characterized by large, flat surfaces, which can be challenging for small molecules to target but are suitable for peptide-based inhibitors or modulators. frontiersin.orgmdpi.com The therapeutic or cosmetic effect of many peptides relies on their ability to bind to specific cellular receptors or to compete with natural ligands for binding sites, thereby initiating or inhibiting a signaling cascade. mdpi.comnih.gov
Enzyme Modulation and Activity
The influence of this compound on enzymatic activity is linked to its role in cellular protection and repair. scribd.comdr-schmiedeberg.com While the peptide itself is not an enzyme, it modulates the expression and activity of enzymes involved in antioxidant defense and DNA repair processes. dr-schmiedeberg.comcreative-peptides.com
Some peptides are known to inhibit enzymes like matrix metalloproteinases, which are responsible for degrading extracellular matrix components. nih.gov Others can act as carriers for essential cofactors, such as copper, which is vital for the function of enzymes like lysyl oxidase and superoxide (B77818) dismutase. mdpi.com
In the context of cellular protection, this compound is reported to support the activity of DNA repair mechanisms. scribd.comdr-schmiedeberg.com This implies a potential modulation of enzymes such as photolyases and endonucleases, which are involved in recognizing and repairing DNA damage, particularly from UV radiation. The peptide helps to better orchestrate these repair activities according to the day-night cycle. scribd.com
Additionally, some tetrapeptides have been shown to have inhibitory effects on enzymes like dipeptidyl peptidase-4 (DPP-IV), a serine protease. csic.esresearchgate.net However, specific inhibitory constants or detailed kinetic studies for this compound on these or other enzymes are not widely documented.
Intracellular Signaling Pathways Affected by this compound
This compound primarily impacts signaling pathways related to the cellular circadian clock, which in turn governs a wide array of downstream processes including stress response, energy metabolism, and antioxidant defense. inci.guidescribd.com
Signal peptides can activate intracellular signaling pathways, such as the transforming growth factor-beta (TGF-β) pathway, which promotes fibroblast proliferation and the synthesis of collagen and elastin (B1584352). mdpi.comnih.gov They can also activate protein kinase C, an enzyme involved in cell growth and migration. mdpi.com
Involvement in Cellular Stress Response Pathways
This compound is centrally involved in pathways that manage cellular stress, particularly oxidative stress resulting from environmental factors like UV radiation. scribd.comcreative-peptides.com The cellular stress response is a complex network of signaling pathways that cells activate to cope with harmful conditions. ashpublications.org
The peptide enhances the expression of core clock genes CLOCK, BMAL1, and PER1 in keratinocytes. inci.guide These genes regulate the expression of a significant portion of the genome, including genes involved in cellular defense mechanisms that fluctuate with the day-night cycle. inci.guidescribd.com By reinforcing this natural rhythm, this compound helps to ensure that protective mechanisms are optimally active during periods of high stress (e.g., during the day when UV exposure occurs). scribd.com
Studies on other peptides have shown that they can target common stress responses. plos.org For instance, some peptides can influence the stringent response in bacteria, which is a highly conserved stress response mechanism. plos.org In human cells, stress-inducible signaling molecules like those in the MAPK pathway (e.g., JNK, p38) are activated in response to stress and can mediate cell-cycle control or apoptosis. ashpublications.org While direct modulation of the JNK or p38 pathways by this compound is not explicitly detailed, its role in mitigating UV-induced damage suggests an influence on these stress-sensing networks. scribd.com
Adenosine Triphosphate (ATP) Synthesis and Mitochondrial Function Modulation
Mitochondria are central to cellular energy production, generating the majority of ATP through oxidative phosphorylation. tandfonline.commdpi.com Mitochondrial dysfunction is linked to increased oxidative stress and reduced ATP production. tandfonline.comstealthbt.com
While direct studies on this compound's effect on ATP synthesis are limited, related research on mitochondria-targeting tetrapeptides provides insight. For example, the tetrapeptide Elamipretide selectively localizes to the inner mitochondrial membrane where it interacts with cardiolipin (B10847521). stealthbt.commdpi.com This interaction helps to stabilize mitochondrial structure, improve the efficiency of the electron transport chain, and enhance ATP synthesis. stealthbt.commdpi.com Research on other peptides has also demonstrated their ability to improve mitochondrial membrane potential and boost ATP production in adipocytes. tandfonline.com
Table 1: Effects of Mitochondria-Targeting Peptides on Mitochondrial Function
| Peptide Class | Reported Effect | Mechanism |
| Szeto-Schiller (SS) Peptides (e.g., Elamipretide) | Enhances ATP synthesis, reduces oxidative stress. | Binds to cardiolipin in the inner mitochondrial membrane, stabilizing cristae and improving electron transport chain function. stealthbt.commdpi.com |
| Bioactive Peptides (from dietary sources) | Increases mitochondrial membrane potential and ATP content. | Reduces intracellular ROS, suggesting a close link to improving mitochondrial function. tandfonline.com |
| Pharmacological Tetrapeptide Analogs | Restores mitochondrial membrane potential, preserves ATP content. | Varies by side chain composition, but generally involves interaction with mitochondrial membranes to mitigate stress-induced dysfunction. elifesciences.org |
Reactive Oxygen Species (ROS) Modulation
This compound contributes to the modulation of Reactive Oxygen Species (ROS), which are highly reactive molecules generated during normal metabolic processes and in response to environmental stressors. creative-peptides.commdpi.com While essential for some signaling processes, excessive ROS can cause significant damage to DNA, proteins, and lipids. mdpi.com
The primary mechanism by which this compound modulates ROS is through the enhancement of the skin's natural, rhythmically-controlled antioxidant defenses. inci.guidescribd.com By boosting the expression of clock genes, it helps to optimize the timing of the production of antioxidant enzymes. inci.guidescribd.com
Some studies have indicated that certain tetrapeptides exhibit direct free radical scavenging activities, suggesting that quenching free radicals is a primary antioxidant mechanism for these peptides. creative-peptides.com This is a common property of bioactive peptides, which can act as safe alternatives to synthetic antioxidants. creative-peptides.com Other peptides, like Copper Tripeptide-1, can reduce ROS production by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD). mdpi.com
The process of ROS generation can be influenced by various factors. For instance, some compounds can induce ROS generation through the activation of enzymes like NADPH oxidase 2 (NOX2). frontiersin.org Conversely, peptides can help mitigate ROS by preventing their formation in the first place, for example, by improving the efficiency of the mitochondrial electron transport chain to minimize electron leakage. mdpi.com
Cellular and Subcellular Localization Studies of this compound
The efficacy of a peptide is highly dependent on its ability to reach its target site within the cell. For this compound, which acts on the genetic machinery within keratinocytes, it must be able to permeate the cell membrane. inci.guide
Studies on other tetrapeptides, particularly mitochondria-targeting peptides like Elamipretide, show they can readily penetrate cells and localize to specific organelles. stealthbt.comelifesciences.org Elamipretide, for example, crosses the outer mitochondrial membrane and localizes to the inner membrane due to its interaction with cardiolipin. stealthbt.com The unique structure of these peptides, often featuring alternating cationic and aromatic residues, facilitates their ability to traverse membranes. elifesciences.org
The localization of peptides can be visualized using techniques such as confocal microscopy with fluorescently tagged versions of the peptide. elifesciences.orgfrontiersin.org Such studies have confirmed that certain tetrapeptides can accumulate in mitochondria. elifesciences.org Other research using peptide nucleic acids has shown that fluorescent tags can help determine the intracellular localization, which can include various cellular compartments. nih.gov
For this compound, its function of modulating the expression of CLOCK, BMAL1, and PER1 genes implies that it must be able to enter the cytoplasm of keratinocytes to influence the signaling pathways that lead to gene transcription in the nucleus. inci.guidescribd.com While specific localization studies for this compound are not widely published, its demonstrated biological activity provides indirect evidence of its successful cellular uptake.
Biological Functions and Roles of Tetrapeptide 26 in Cellular Systems
Impact on Keratinocyte Biology
Keratinocytes, the primary cells of the epidermis, are significantly influenced by Tetrapeptide-26, primarily through the modulation of their internal biological clocks.
This compound demonstrates a notable capacity to improve the survival rate of keratinocytes, particularly following exposure to environmental aggressors like UV radiation. sculpt.com.au Its function is not to block UV rays but rather to enhance the cells' natural defense and repair mechanisms. professionalbeauty.com.aubeautysense.ca By boosting the expression of clock genes, it helps ensure that cellular protection is heightened during the day and that repair processes are optimized at night. happi.comprofessionalbeauty.com.au Research indicates that this compound aids in the repair of UV-induced cellular damage, including a reduction in sunburned cells. ashland.comnih.gov This protective and regenerative support contributes to maintaining the viability of keratinocytes under stress. sculpt.com.au
Table 1: Protective and Repair Functions of this compound in Keratinocytes
| Function | Mechanism/Effect | Source(s) |
|---|---|---|
| UV Damage Protection | Enhances the expression of protective genes during the day to defend against UV-induced damage. | professionalbeauty.com.ausculpt.com.au |
| Cellular Repair | Promotes the expression of regenerative genes at night to repair cellular DNA damage. | dr-schmiedeberg.comprofessionalbeauty.com.ausculpt.com.au |
| Increased Survival | Leads to a decrease in induced sunburn cells and improves overall keratinocyte survival after UV exposure. | ashland.comnih.gov |
| Skin Barrier Support | Strengthens the skin barrier function and helps maintain overall skin health. | ulprospector.com |
While some cosmetic ingredients are known to directly stimulate the differentiation of keratinocytes, the primary role of this compound is linked to the regulation of cellular rhythms. happi.comgoogleapis.comgoogleapis.com The proper functioning of the cellular clock is essential for all cellular processes, including differentiation. googleapis.com By helping to preserve the biological rhythms of keratinocytes, this compound supports an environment where cellular functions, such as differentiation, can proceed optimally. beautysense.ca Documents list "agents stimulating keratinocyte differentiation" as a general class of cosmetic ingredients and also mention this compound, but a direct, causative link showing it actively stimulates differentiation markers is not established in the provided research. googleapis.comgoogleapis.com
Keratinocyte Survival and Proliferation
Role in Extracellular Matrix (ECM) Component Regulation at the Cellular Level
The extracellular matrix, composed of proteins like collagen and elastin (B1584352), provides structural integrity to the skin. mdpi.com Many signal peptides function by directly stimulating fibroblasts to increase the production of these ECM components. mdpi.cominci.guide However, the mechanism of this compound is primarily centered on epigenetic and circadian regulation rather than direct ECM synthesis stimulation. professionalbeauty.com.auashland.com While one patent noted that the related peptide, Tripeptide-32, showed decreased or insignificant effects on collagen synthesis when used alone, it claimed a synergistic increase when combined with other specific ingredients. google.com Another source mentions that a serum containing multiple peptides, including this compound, can remodel the extracellular matrix, but this effect cannot be attributed to this compound alone. russianskincare.com The available data does not support a primary role for this compound in directly upregulating the synthesis of collagen, elastin, or other ECM components in the manner of other well-known "matrikine" peptides. mdpi.com
Modulation of Cellular Inflammatory Responses
This compound can modulate cellular inflammatory responses, an effect that is mechanistically linked to its core function of regulating the circadian clock. happi.com Disruptions in the circadian rhythm are associated with an increase in pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). happi.com By helping to maintain the proper expression of clock genes, this compound can mitigate this effect. beautysense.ca This regulatory function helps control the inflammatory responses that can be triggered by circadian disruptions. happi.com A patent for methods to resolve skin inflammation includes this compound as a potential active ingredient. google.com Furthermore, general studies on tetrapeptides acknowledge their potential for anti-inflammatory therapeutic effects. clinisciences.com
Contribution to Cellular Homeostasis
Table 2: Core Clock Genes Modulated by this compound
| Gene | Full Name | Role in Cellular Homeostasis | Source(s) |
|---|---|---|---|
| CLOCK | Circadian Locomotor Output Cycles Kaput | A core transcription factor that forms a heterodimer with BMAL1 to drive the circadian expression of other clock-controlled genes. | ashland.com |
| BMAL1 | Basic Helix-Loop-Helix ARNT Like 1 | Partners with CLOCK to activate the transcription of PER and CRY genes, forming a crucial part of the circadian feedback loop. | ashland.com |
| PER1 | Period Homolog 1 | A key component of the negative feedback loop; its protein product enters the nucleus to inhibit the activity of the CLOCK/BMAL1 complex, thus regulating its own transcription. | ashland.com |
Research Methodologies for Investigating Tetrapeptide 26
In Vitro Cell Culture Models
In vitro cell culture models are fundamental tools for assessing the direct effects of Tetrapeptide-26 on specific skin cell types, providing a controlled environment to study cellular responses and mechanisms without the complexities of a whole organism.
Keratinocyte Cultures
Keratinocytes, the primary cells of the epidermis, are a key focus of this compound research. Studies using keratinocyte cultures have shown that this peptide plays a significant role in modulating genes associated with circadian rhythms. inci.guide Specifically, this compound activates the expression of core "clock genes," including CLOCK, BMAL1, and PER1. inci.guidecreative-peptides.com These genes encode proteins that regulate the skin's natural 24-hour cycle of defense and repair. By activating these genes, this compound helps enhance cellular defense processes during the day and natural DNA repair processes at night. inci.guide Furthermore, research in keratinocyte cultures has demonstrated that treatment with this compound can noticeably improve the survival rate of these cells following exposure to environmental aggressors like UV radiation. inci.guide
Fibroblast Cultures
Dermal fibroblasts are crucial for producing and maintaining the skin's extracellular matrix (ECM), which is composed of proteins like collagen and elastin (B1584352) that provide structural support and elasticity. While direct, published studies detailing the effects of this compound on fibroblast cultures are not prominent, these cells are a standard model for evaluating anti-aging peptides. mdpi.comnih.gov Generally, signal peptides are investigated in fibroblast cultures to measure their ability to stimulate the synthesis of collagen, elastin, fibronectin, and other ECM components. mdpi.comoup.com For instance, other tetrapeptides, such as GEKG, have been shown to significantly increase collagen production in human dermal fibroblast cultures. researchgate.net Research on novel peptides frequently employs fibroblast models to screen for bioactivity, assessing changes in the transcription of genes related to matrix organization and cell proliferation. oup.comoup.com This established methodology makes fibroblast cultures a relevant and likely model for future investigations into the full spectrum of this compound's effects on skin health.
Other Relevant Cell Lines in Tetrapeptide Research
While the primary application of this compound is in skincare, the broader field of peptide research utilizes a diverse array of cell lines to explore various biological activities. For example, other tetrapeptides have been studied in:
Normal Human Dermal Fibroblast (NHDF) cell lines to assess wound healing and cell proliferation. researchgate.net
Neuronal cell lines to investigate inhibitory effects on neurotoxin activity.
Lymphocyte cultures to study effects on chromatin and cell division limits. mdpi.com
Cancer cell lines , such as those for breast cancer, to evaluate cytotoxic effects.
Molecular Biology Techniques
To understand how this compound functions at a subcellular level, researchers employ sophisticated molecular biology techniques. These methods allow for the precise measurement of changes in gene and protein expression, providing direct evidence of the peptide's mechanism of action.
Gene Expression Profiling (e.g., qPCR, RNA-Seq)
Gene expression profiling is critical to understanding the influence of this compound on cellular function. The primary finding is that the peptide boosts the expression of core clock genes. creative-peptides.com Techniques like quantitative real-time polymerase chain reaction (qPCR) and RNA sequencing (RNA-Seq) are standard methods for such investigations.
qPCR is used to quantify the expression of specific, predetermined genes. In the context of this compound, qPCR would be used to measure the increase in mRNA levels of CLOCK, BMAL1, and PER1 in keratinocytes after treatment. inci.guide
RNA-Seq offers a more comprehensive approach, providing a global view of the entire transcriptome (all RNA molecules) in a cell. This technique can identify not only the upregulation of expected genes like CLOCK and BMAL1 but also uncover other, previously unknown, gene expression changes induced by the peptide. oup.com Studies on other peptides use RNA-Seq to analyze how they modulate the transcriptome of dermal fibroblasts, revealing effects on genes related to ECM organization and cell proliferation. oup.com
The following table summarizes the known gene targets of this compound identified through these methodologies.
| Gene Name | Full Name | Function in Skin | Effect of this compound |
| CLOCK | Circadian Locomotor Output Cycles Kaput | A core component of the molecular clock that regulates circadian rhythms. | Activates expression inci.guidecreative-peptides.com |
| BMAL1 | Basic Helix-Loop-Helix ARNT Like 1 | Forms a complex with CLOCK to drive the transcription of other clock genes. | Activates and enhances expression inci.guidecreative-peptides.com |
| PER1 | Period Homolog 1 | A key negative regulator in the circadian feedback loop, involved in DNA repair timing. | Activates expression inci.guidecreative-peptides.com |
Protein Expression and Modification Analysis (e.g., Western Blot, Immunofluorescence)
Changes in gene expression are expected to result in corresponding changes in protein levels and activity. Techniques like Western Blot and immunofluorescence are used to visualize and quantify these changes.
Western Blot is a technique used to detect and quantify specific proteins from a cell lysate. After treating keratinocytes with this compound, a Western blot could be performed to confirm that the increased mRNA expression of CLOCK, BMAL1, and PER1 leads to a higher concentration of their respective proteins. This method provides quantitative data on protein abundance.
Immunofluorescence allows researchers to visualize the location and distribution of specific proteins within a cell. Using antibodies tagged with fluorescent dyes, one could observe the expression of clock proteins within keratinocyte cultures. This technique can confirm, for instance, that the proteins are being expressed and localized to the correct cellular compartments (e.g., the nucleus) to perform their functions. Studies on other peptides have used immunofluorescence to demonstrate enhanced deposition of structural proteins in the dermis. oup.com
These molecular techniques provide the detailed evidence necessary to confirm the biological activity of this compound, linking its application to specific and measurable changes in cellular machinery.
DNA Interaction Studies for Peptide Regulation
The ability of peptides to regulate gene expression is a key area of scientific inquiry. researchgate.netnih.gov Research into peptides like this compound often involves studying their direct interactions with DNA, which can influence gene transcription and subsequent protein synthesis. researchgate.netnih.gov
Studies on other tetrapeptides, such as KEDW, have demonstrated that these small molecules can penetrate the cell nucleus and bind to specific DNA sequences. nih.govkhavinson.inforesearchgate.net Techniques like UV-spectroscopy and circular dichroism are utilized to analyze these interactions. khavinson.info For instance, changes in the circular dichroism spectra of DNA upon the addition of a peptide can indicate binding. khavinson.info In the case of KEDW, these studies suggested that the peptide binds to the major groove of DNA. khavinson.info Molecular modeling can further elucidate these interactions, predicting the specific DNA sequences a peptide is likely to bind to and the stability of the resulting complex. nih.govkhavinson.info For example, the KEDW peptide was found to have the lowest binding energy with the DNA sequence ACCT. khavinson.info
By influencing gene expression, this compound can play a role in various cellular processes. It is known to activate the expression of core "clock genes" such as CLOCK, BMAL1, and PER1 in keratinocytes. inci.guidecreative-peptides.com This activation helps regulate the skin's circadian rhythms, promoting natural defense and repair mechanisms. inci.guide The enhancement of BMAL1 expression, in particular, improves the efficiency of the CLOCK-BMAL1 heterodimer complex, which is crucial for these processes. inci.guide This modulation of gene expression ultimately contributes to improved keratinocyte survival and a strengthened skin barrier. inci.guide
Biophysical Characterization of Peptide-Target Interactions
Understanding the physical principles governing the interaction of this compound with its biological targets is fundamental to elucidating its mechanism of action. tandfonline.com Biophysical techniques provide quantitative data on binding affinity, thermodynamics, and structural changes that occur upon interaction. tandfonline.comelifesciences.org
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to monitor biomolecular interactions in real-time. nih.govmdpi.com In the context of peptide research, SPR is employed to study the binding of peptides to their target proteins or other molecules. nih.gov The method involves immobilizing one molecule (the ligand, which could be a target protein) onto a sensor chip, while the other molecule (the analyte, such as this compound) flows over the surface. nih.gov Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a response signal. nih.gov
This technique allows for the determination of key kinetic parameters, including association and dissociation rate constants, and the equilibrium binding constant (affinity). rsc.org SPR has been widely used to study a variety of protein-protein interactions, including those involving G protein-coupled receptors (GPCRs), by using synthetic peptides that mimic specific receptor domains. nih.gov
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with molecular interactions. bitesizebio.com It is considered the gold standard for thermodynamic characterization of binding events. bitesizebio.com In a typical ITC experiment, a solution of the peptide is titrated into a solution containing its binding partner, and the heat released or absorbed during the binding process is measured. bitesizebio.comwikipedia.org
From a single ITC experiment, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) changes. wikipedia.org This information is crucial for understanding the driving forces behind the binding event. ITC is a versatile technique that can be used to study the interaction of peptides with a wide range of molecules, including proteins, nucleic acids, and lipid membranes, without the need for labeling or immobilization. bitesizebio.comwikipedia.org For example, ITC has been used to characterize the binding of tetrapeptides to cardiolipin-containing membranes, revealing similar binding affinities among different analogs. elifesciences.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a unique and powerful technique for determining the three-dimensional structures of peptides and proteins in solution at atomic resolution. duke.edunih.gov It is also invaluable for studying the dynamics and interactions of these molecules. duke.edu For peptides like this compound, NMR can provide detailed insights into their conformation both in the free state and when bound to their biological targets. elifesciences.orgsb-peptide.com
Structural analysis by NMR involves assigning the signals from all the nuclei in the peptide. duke.edu Two-dimensional correlation experiments, such as COSY and TOCSY, are used to identify through-bond connectivities, while NOESY experiments reveal through-space proximities between protons, which are crucial for structure determination. uzh.ch For membrane-active peptides, solid-state NMR can be employed to study their structure and orientation within a lipid bilayer environment. nih.gov Studies on other tetrapeptides have used NMR to determine their membrane-bound conformations, revealing, for instance, that some analogs form compact reverse turn structures. elifesciences.org
Imaging Techniques for Cellular Analysis (e.g., Confocal Microscopy)
To visualize the effects and localization of this compound within cells, researchers often turn to advanced imaging techniques like confocal microscopy. bakerlab.org This method provides high-resolution optical images and allows for the three-dimensional reconstruction of biological samples by eliminating out-of-focus light. frontiersin.org
In peptide research, fluorescently-labeled versions of the peptide are often used to track their journey into and within cells. plos.org For example, confocal microscopy has been used to visualize the internalization of the antifungal peptide PAF26, showing its accumulation in specific cellular compartments like the vacuole. plos.org By co-localizing the fluorescent peptide with specific organelle markers, scientists can pinpoint its subcellular destination. plos.org This technique is crucial for understanding how a peptide reaches its intracellular target and for observing any morphological changes it might induce in the cell. frontiersin.orgplos.org For instance, studies on other peptides have used confocal microscopy to observe their accumulation in the mitochondrial network of human cells. elifesciences.org
Functional Assays for Cellular Activity and Pathway Analysis
Functional assays can be designed to measure a wide range of cellular responses. For instance, in the context of melanocortin receptors, which are involved in energy homeostasis, functional assays are used to determine whether a tetrapeptide acts as an agonist (activator) or an antagonist (inhibitor) of the receptor. nih.govacs.org This is often done by measuring changes in the levels of downstream signaling molecules, such as cyclic AMP (cAMP). nih.gov
Pathway analysis is a crucial next step to understand the broader biological context of a peptide's action. mednexus.org By identifying the network of genes and proteins that are affected by the peptide, researchers can uncover its mechanism of action. mednexus.org For example, studies on the tetrapeptide KEDW showed that it could increase the expression of several genes involved in pancreatic cell differentiation, suggesting a role in regulating this specific pathway. khavinson.inforesearchgate.net Similarly, functional assays have demonstrated that certain tetrapeptides can inhibit the protease activity of botulinum neurotoxin inside neurons in a dose- and time-dependent manner. nih.gov
Computational and in Silico Approaches in Tetrapeptide 26 Research
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations provide a virtual microscope to observe the dynamic nature of peptides. pnas.org By calculating the forces between atoms and their subsequent movements over time, MD simulations can map the conformational landscape of a peptide, revealing its structural preferences and flexibility. pnas.orgresearchgate.net This is particularly valuable for understanding structured peptides, which often form the basic building blocks of larger proteins. pnas.org
MD simulations are used to analyze the various three-dimensional shapes, or conformations, that Tetrapeptide-26 can adopt in different environments. mdpi.com These simulations track the peptide's movements in explicit water, providing detailed insights into its structural preferences. researchgate.net The analysis of these simulations can identify stable secondary structures, such as α-helices or β-sheets, and the tendency of the peptide to form folded conformations. researchgate.netnih.gov
Key analytical techniques in these studies include:
Ramachandran Plots: To assess the conformational flexibility of the amino acid residues. researchgate.net
Radius of Gyration (Rg): To measure the compactness of the peptide's fold. researchgate.net
Principal Component Analysis (PCA): To identify the dominant modes of motion and conformational substates within the peptide's structural ensemble. mdpi.com
Φ-Value Analysis: A method that combines simulation with experimental data (often from mutations) to probe the structure of the transition state during folding. pnas.org
Simulations can be performed at various temperatures to study conformational stability and how side-chain interactions change under different conditions. researchgate.net The results from these simulations provide a detailed understanding of the peptide's intrinsic conformational preferences, which is fundamental to understanding its biological function. researchgate.netmdpi.com
For peptides like this compound that are active in a cellular environment, understanding their interaction with cell membranes is crucial. MD simulations are a key tool for modeling how these peptides bind to and penetrate lipid bilayers. mdpi.comacs.org These models can simulate the peptide in a membrane environment, which is often represented as a bilayer composed of phospholipids (B1166683) like POPC and POPG to mimic a cell membrane. mdpi.com
The simulation process allows researchers to observe:
The initial binding of the peptide to the membrane surface. acs.org
The penetration of the peptide into the hydrophobic core of the bilayer. mdpi.com
The specific orientation and conformation of the peptide when it is bound to or inserted in the membrane. acs.orgelifesciences.org
The effect of the peptide on the membrane structure itself, such as changes in lipid packing or membrane thickness. mdpi.comacs.org
The free energy of this association can be calculated to quantify the spontaneity of the peptide-membrane interaction. nih.gov These simulations can reveal how specific amino acid residues contribute to the interaction, for instance, how cationic residues interact with negatively charged lipid headgroups and how hydrophobic residues anchor the peptide within the membrane core. mdpi.comelifesciences.org
Analysis of Tetrapeptide Conformations
Molecular Docking for Target Binding Prediction
Molecular docking is a computational technique used to predict how a peptide (the ligand) binds to a specific target molecule, typically a protein receptor. mdpi.com This method simulates the fitting of the peptide into a binding site on the target, calculating a score that estimates the binding affinity. mdpi.comnih.gov Lower scores typically indicate a more favorable and stable interaction. nih.gov
The process is essential for identifying the likely biological targets of this compound and understanding its mechanism of action. The docking procedure involves:
Obtaining the 3D structures of both the peptide and the potential target proteins, often from databases like the Protein Data Bank (PDB). mdpi.com
Using a docking algorithm to sample many possible binding poses of the peptide within the target's active or binding site. mdpi.com
Ranking these poses based on a scoring function that evaluates the complementarity of their shapes and chemical properties. mdpi.com
This approach can be used in large-scale virtual screenings, where a library containing thousands of peptides (such as a complete library of all 160,000 possible tetrapeptides) is docked against a specific protein target to identify the best potential binders. nih.govbiorxiv.orgresearchgate.net The analysis of the best-docked poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the peptide-protein complex. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org In peptide research, QSAR models are built to predict the activity of new or modified peptides based on the properties of their constituent amino acids. nih.govuestc.edu.cn
For tetrapeptides, a QSAR study would involve compiling a dataset of related peptides with known activities. nih.govresearchgate.net The structure of each peptide is then described by a set of numerical values known as descriptors.
Using statistical methods like partial least squares (PLS) regression, a mathematical model is created that links these descriptors to the observed activity. uestc.edu.cn The quality of a QSAR model is evaluated using statistical parameters such as the coefficient of determination (R²) and the cross-validated R² (Q²). nih.govresearchgate.net A high Q² value indicates good predictive power. nih.gov For instance, QSAR models for tetrapeptides have achieved high predictivity with R² and Q² values of 0.972 and 0.956, respectively. nih.govresearchgate.net Such models can guide the modification of this compound to enhance its desired activity.
In Silico Peptide Design and Prediction of Bioactivity
In silico design leverages computational power to discover and optimize bioactive peptides. mdpi.com This approach allows researchers to screen vast virtual libraries of peptides for potential activity before committing to costly and time-consuming chemical synthesis and experimental testing. mdpi.comrsc.org
The process can follow several strategies:
Library Screening: A large virtual library, which could contain all possible tetrapeptide sequences, is computationally screened against a known target using methods like molecular docking. nih.govresearchgate.net
Rational Design: Starting with a known peptide like this compound, modifications are introduced computationally. The effects of these changes are then predicted using QSAR and molecular docking to design new peptides with potentially improved properties. rsc.org
Bioactivity Prediction: Web-based tools and databases like BIOPEP-UWM can predict the potential biological activities of a peptide sequence based on homology to known bioactive peptides. qascf.com Other tools can rank peptides based on a predicted general bioactivity score. nih.gov
These in silico methods can be combined to create a powerful discovery pipeline. For example, a large library can be screened to identify initial "hits," which are then optimized through rational design and evaluated with docking and MD simulations. mdpi.com This integrated approach accelerates the development of novel and effective peptides for various applications. qascf.com
Future Research Directions and Unaddressed Academic Questions
Elucidation of Complete Molecular Signaling Cascades Initiated by Tetrapeptide-26
Current understanding indicates that this compound upregulates the expression of the central clock genes: CLOCK (Circadian Locomotor Output Cycles Kaput), BMAL1 (Basic Helix-Loop-Helix ARNT Like 1), and PER1 (Period Homolog 1) in keratinocytes. inci.guide The CLOCK and BMAL1 proteins form a heterodimer that acts as a transcriptional activator for PER and CRY (Cryptochrome) genes. abcepta.comfrontiersin.org In turn, the PER and CRY proteins form a complex that inhibits the activity of the CLOCK/BMAL1 heterodimer, thus creating a negative feedback loop that drives circadian oscillations. abcepta.comfrontiersin.org
A significant gap in knowledge is the full downstream cascade initiated by this compound's influence on this core loop. Future research should aim to map the comprehensive signaling pathways affected by the modulation of these clock genes in skin cells. This includes identifying the array of clock-controlled genes (CCGs) whose expression is altered by this compound and understanding how these changes translate into specific cellular functions beyond general DNA repair and defense. For instance, investigations could explore connections to pathways governing collagen synthesis, inflammatory responses, and metabolic processes in the skin, which are also known to be under circadian control.
Furthermore, the upstream mechanisms leading to the activation of CLOCK, BMAL1, and PER1 by this compound are completely unknown. It is unclear whether the peptide acts through a receptor-mediated pathway, directly influences enzymatic activity, or has other modes of action that converge on the regulation of these specific genes.
Identification of Additional Specific Receptors or Binding Partners
A critical unanswered question is whether this compound exerts its effects through a specific cell surface receptor. Many biologically active peptides function by binding to G-protein coupled receptors (GPCRs) or other cell surface proteins to initiate intracellular signaling. acs.org To date, no specific receptor for this compound has been identified.
Future research should focus on identifying potential binding partners for this tetrapeptide. Methodologies could include:
Affinity chromatography using immobilized this compound to isolate binding proteins from keratinocyte lysates.
Computational docking studies to predict interactions with known receptor structures. For example, studies on other tetrapeptides have successfully used molecular docking to identify binding sites on receptors like the µ-opioid receptor. pnas.org
Receptor binding assays with a radiolabeled or fluorescently tagged this compound analog against a panel of known skin cell receptors.
Identifying a specific receptor would be a landmark discovery, enabling a much more detailed mechanistic investigation of how the peptide's signal is transduced into the cell to ultimately influence gene expression. It is also possible that this compound does not have a single high-affinity receptor but instead interacts with multiple proteins or even lipid membrane components to exert its effects, a possibility that also warrants investigation. elifesciences.org
Advanced Research Models for System-Level Understanding of this compound Effects
To gain a more holistic understanding of this compound's impact on skin physiology, research must move beyond traditional 2D cell culture. Advanced in vitro models that better recapitulate the complexity of human skin are essential.
Skin-on-a-Chip (SoC) Models: These microfluidic devices represent the next frontier in in vitro skin modeling. mdpi.comfrontiersin.orgnih.gov SoCs allow for the dynamic culture of skin cells with perfusion, mimicking blood flow and enabling the study of nutrient delivery and waste removal. tandfonline.commdpi.com Some advanced SoC models even incorporate vascular-like networks and immune cells. frontiersin.org Utilizing a vascularized SoC model could allow researchers to investigate the systemic effects of this compound and its interactions with endothelial and immune cells, providing a system-level view of its activity.
In Vitro Circadian Rhythm Models: Human fibroblasts have been established as a robust in vitro model for studying the molecular mechanisms of circadian rhythms in peripheral oscillators. termedia.pl Cultured fibroblasts can be synchronized to exhibit circadian oscillations in clock gene expression and intracellular calcium levels. termedia.pl Employing synchronized fibroblast cultures would allow for precise investigation into how this compound modulates the phase, period, and amplitude of the cellular clock. mdpi.com
Integration of Multi-Omics Data for Comprehensive Pathway Mapping
To fully map the biological pathways influenced by this compound, an integrative multi-omics approach is necessary. This strategy involves combining data from different high-throughput analytical techniques to build a comprehensive picture of the peptide's molecular impact. oup.com
Transcriptomics: RNA sequencing (RNA-seq) can be used to generate a complete profile of all gene expression changes in skin cells following treatment with this compound. oup.com This would move beyond the three currently known genes (CLOCK, BMAL1, PER1) to identify the entire suite of clock-controlled genes and other affected pathways. For example, transcriptomic analysis of cells treated with other bioactive peptides has successfully identified the upregulation of genes involved in extracellular matrix organization and cell proliferation. oup.com
Proteomics: Quantitative proteomics, using techniques like mass spectrometry, can identify and quantify changes in the protein landscape of the cell in response to the peptide. oup.com This is crucial for confirming that the transcriptomic changes translate into functional protein expression. Proteomic analysis could reveal alterations in the levels of structural proteins (e.g., collagens), enzymes, and signaling molecules.
Metabolomics: Analyzing the metabolome would provide insight into how this compound affects the metabolic activity of skin cells, which is tightly linked to circadian rhythms.
By integrating these "omics" datasets, researchers can construct detailed network maps that visualize the complex interplay between genes, proteins, and metabolites. This approach has been successfully used to identify key pathways in other biological systems and would be instrumental in elucidating the full mechanism of action of this compound. nih.gov
Design and Characterization of Novel this compound Analogs for Research Probes
To facilitate more detailed mechanistic and cell biology studies, the development of novel this compound analogs as research probes is a key future direction.
Fluorescently Labeled Analogs: Synthesizing this compound with a fluorescent tag would enable direct visualization of the peptide's localization within cells and tissues. This could be achieved by incorporating unnatural fluorescent amino acids during peptide synthesis or by conjugating a fluorophore (e.g., FAM, Cy5) to the peptide. rsc.orgnih.gov These probes would be critical for determining if the peptide enters the cell, and if so, where it accumulates (e.g., cytoplasm, nucleus). Activatable probes, which fluoresce only after enzymatic cleavage or binding to a target, could also be designed to report on specific molecular interactions in real-time. nih.gov
Biotinylated Analogs: A this compound analog tagged with biotin (B1667282) would be a powerful tool for pull-down assays aimed at identifying binding partners. The biotin tag allows for high-affinity capture of the peptide and any associated proteins using streptavidin-coated beads, which can then be identified via mass spectrometry.
Structure-Activity Relationship (SAR) Studies: The synthesis and characterization of a library of this compound analogs with systematic modifications to the amino acid sequence (Ser-Pro-Leu-Gln-NH2) would be invaluable. inci.guide By altering each amino acid residue and assessing the impact on activity (e.g., clock gene expression), researchers can determine which parts of the peptide are critical for its function. This information is fundamental for understanding the peptide's pharmacophore and could guide the design of more potent or specific analogs for both research and therapeutic purposes. elifesciences.org
Q & A
Q. How can researchers validate this compound’s mechanism of action in complex biological systems (e.g., 3D organoid models)?
- Methodological Answer :
- Develop 3D skin equivalents (e.g., MatTek EpiDerm™) to study peptide effects on extracellular matrix remodeling .
- Use single-cell RNA sequencing (scRNA-seq) to map cellular heterogeneity and response pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
